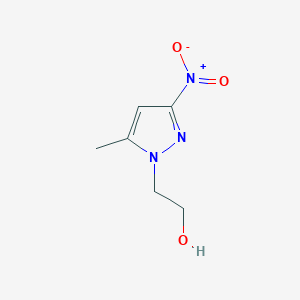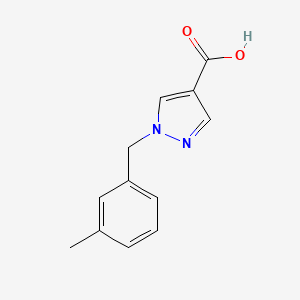
1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the pyrazole ring, followed by the introduction of the 3-methylbenzyl group and the carboxylic acid group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the carboxylic acid group, and the 3-methylbenzyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form salts, or with alcohols to form esters . The benzene ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make it acidic, and the benzene ring could contribute to its aromaticity .Aplicaciones Científicas De Investigación
Functionalization Reactions and Synthesis
1-(3-methylbenzyl)-1H-pyrazole-4-carboxylic acid and its derivatives have been extensively studied in terms of their functionalization reactions and synthesis processes. For instance, a study focused on the conversion of 1H-pyrazole-3-carboxylic acid into various carboxamides and carboxylates, highlighting the versatility of pyrazole derivatives in synthetic chemistry (Yıldırım et al., 2005).
Insecticidal Activities
Pyrazole derivatives have shown potential in the field of insecticides. A study demonstrated that specific esters of pyrazole carboxylic acids exhibit insecticidal activity against American cockroaches and house flies, indicating their potential use in pest control (Hasan et al., 1996).
Antispermatogenic Agents
Research has also identified certain halogenated benzylindazole-3-carboxylic acids, structurally similar to pyrazole carboxylic acids, as potent antispermatogenic agents. These compounds effectively inhibited spermatogenesis and reduced testicular weight, suggesting potential applications in male contraception (Corsi & Palazzo, 1976).
Coordination Complexes in Chemistry
Pyrazole-dicarboxylate acid derivatives have been synthesized and used to form mononuclear coordination complexes with metals like Cu and Co. These complexes, with their unique structural properties, could have applications in various fields, including catalysis and material science (Radi et al., 2015).
Synthesis and Antibacterial Evaluation
Various azetidinone derivatives of pyrazole carboxylic acids have been synthesized and evaluated for their antimicrobial properties. Some of these compounds showed promising antibacterial activities, indicating potential for development into new antimicrobial agents (Chopde et al., 2012).
Antiglaucoma and Analgesic Activities
Novel pyrazole derivatives have been synthesized and tested for their potential in treating conditions like glaucoma and as analgesic agents. These studies show that pyrazole carboxylic acids and their derivatives can be promising candidates for developing new therapeutic drugs (Kasımoğulları et al., 2010); (Gokulan et al., 2012).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[(3-methylphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-2-4-10(5-9)7-14-8-11(6-13-14)12(15)16/h2-6,8H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGWCCZEAHKYKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)

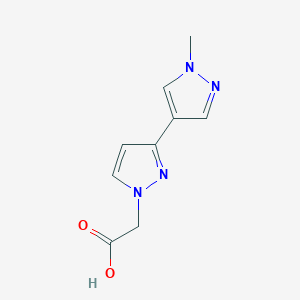

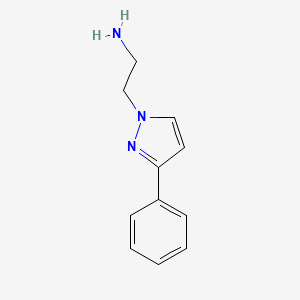
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070902.png)
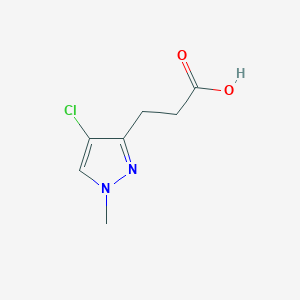
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)

